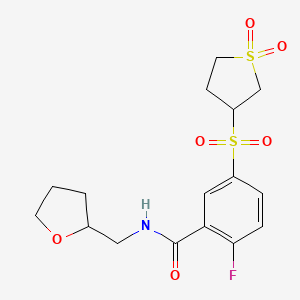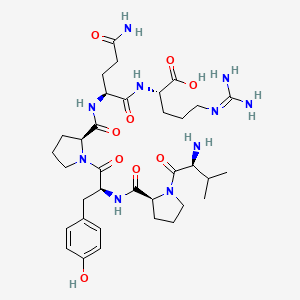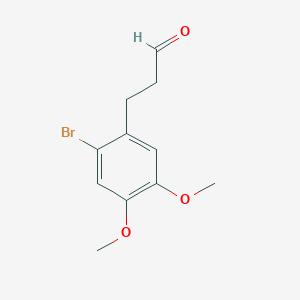
2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with thiourea and chloroacetic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or alkylated thiazolidinones.
科学研究应用
2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. Additionally, it can interact with DNA and proteins, affecting their function and stability. The exact molecular targets and pathways may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(3,4-Dimethylphenyl)-1,3-thiazolidin-4-one: Lacks the hydroxyl group, which may affect its biological activity.
3-Hydroxy-1,3-thiazolidin-4-one: Lacks the 3,4-dimethylphenyl group, which may influence its chemical properties.
2-Phenyl-3-hydroxy-1,3-thiazolidin-4-one: Contains a phenyl group instead of a 3,4-dimethylphenyl group, leading to different reactivity and applications.
Uniqueness
2-(3,4-Dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one is unique due to the presence of both the 3,4-dimethylphenyl and hydroxyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
属性
CAS 编号 |
921611-32-7 |
|---|---|
分子式 |
C11H13NO2S |
分子量 |
223.29 g/mol |
IUPAC 名称 |
2-(3,4-dimethylphenyl)-3-hydroxy-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H13NO2S/c1-7-3-4-9(5-8(7)2)11-12(14)10(13)6-15-11/h3-5,11,14H,6H2,1-2H3 |
InChI 键 |
WRYNCAIYCFLFFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C2N(C(=O)CS2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)

![(2S)-2-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]propanoylamino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12630091.png)

![2-(Pyridin-2-yl)ethyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12630101.png)
![1(2H)-Quinoxalineacetamide, 6,7-dichloro-N-methyl-N-[1-[3'-[(methylamino)carbonyl][1,1'-biphenyl]-4-yl]-2-(4-morpholinyl)ethyl]-2-oxo-](/img/structure/B12630102.png)
![6-(3-aminopropyl)-9-(1H-pyrazol-5-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12630106.png)


![Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate](/img/structure/B12630119.png)
![1-[2-(Methanesulfonyl)ethenyl]naphthalene](/img/structure/B12630123.png)
![1-{4-[(3-Ethyloxetan-3-yl)methoxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B12630140.png)

![methyl (8S,9S,10S,11R,13S,14S,17R)-17-acetyloxy-17-(2-acetyloxyacetyl)-9-fluoro-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-11-carboxylate](/img/structure/B12630150.png)
